molecular formula C9H9NO2 B1582244 4-Ethoxyphenyl isocyanate CAS No. 32459-62-4

4-Ethoxyphenyl isocyanate

Cat. No.: B1582244
CAS No.: 32459-62-4
M. Wt: 163.17 g/mol
InChI Key: FMYVTFRADSNGDN-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO2. It is also known by other names such as Benzene, 1-ethoxy-4-isocyanato- and p-Ethoxy phenyl isocyanate . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with an ethoxy group (-OCH2CH3) at the para position.

Preparation Methods

4-Ethoxyphenyl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-ethoxyaniline with phosgene (COCl2). The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate . The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent side reactions.

Industrial production methods for isocyanates, including this compound, often involve similar phosgenation processes. Due to the hazardous nature of phosgene, these processes require stringent safety measures and specialized equipment .

Chemical Reactions Analysis

4-Ethoxyphenyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form corresponding carbamates, ureas, and amines, respectively.

    Substitution Reactions: The isocyanate group can be substituted by other functional groups under specific conditions.

    Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed depend on the specific nucleophile used in the reaction .

Scientific Research Applications

4-Ethoxyphenyl isocyanate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-ethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are crucial in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

4-Ethoxyphenyl isocyanate can be compared with other isocyanates such as:

    Phenyl isocyanate: Lacks the ethoxy group, making it less soluble in organic solvents.

    Methyl isocyanate: Smaller and more volatile, used in the production of pesticides.

    Toluene diisocyanate: Contains two isocyanate groups, widely used in polyurethane production.

The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it unique among isocyanates .

Properties

IUPAC Name

1-ethoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVTFRADSNGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067688
Record name Benzene, 1-ethoxy-4-isocyanato-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32459-62-4
Record name 1-Ethoxy-4-isocyanatobenzene
Source CAS Common Chemistry
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Record name Benzene, 1-ethoxy-4-isocyanato-
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Record name Benzene, 1-ethoxy-4-isocyanato-
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Record name Benzene, 1-ethoxy-4-isocyanato-
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Record name 1-ethoxy-4-isocyanatobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxyphenyl isocyanate
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